Adenosine 5'-(trihydrogen diphosphate), P'-beta-D-glucopyranosyl ester, disodium salt (9CI)
Description
Adenosine 5'-(trihydrogen diphosphate), P'-β-D-glucopyranosyl ester, disodium salt (9CI) (CAS 102129-65-7), commonly termed ADP-glucose disodium salt, is a nucleoside diphosphosugar critical in biosynthesis. Its molecular formula is C₁₆H₂₃N₅Na₂O₁₅P₂, with a molecular weight of 633.3 g/mol . Structurally, it consists of adenosine linked via a diphosphate bridge to β-D-glucopyranose. This compound serves as a glucose donor in starch synthesis in plants and bacterial glucan production, mediated by starch synthase . Its disodium salt form enhances solubility and stability, making it valuable in biochemical research .
Properties
Molecular Formula |
C10H10N5O6P2- |
|---|---|
Molecular Weight |
358.16 g/mol |
IUPAC Name |
[(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methyl phosphoroso phosphate |
InChI |
InChI=1S/C10H11N5O6P2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(20-7)3-19-23(17,18)21-22-16/h1-2,4-7H,3H2,(H,17,18)(H2,11,12,13)/p-1/t6-,7+/m0/s1 |
InChI Key |
DQEAFXHUFWMZFR-NKWVEPMBSA-M |
Isomeric SMILES |
C1=C[C@@H](O[C@@H]1COP(=O)([O-])OP=O)N2C=NC3=C(N=CN=C32)N |
Canonical SMILES |
C1=CC(OC1COP(=O)([O-])OP=O)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Preparation Methods
Vorbrüggen Condensation for Nucleoside Activation
The Vorbrüggen condensation remains a cornerstone for nucleoside derivatization. This method involves silylating the purine base (adenine) to enhance reactivity, followed by coupling with a protected disaccharide. For instance, tetra-O-acetyl-β-D-glucose serves as the glucopyranosyl donor, with ester functionalities at the 1-O- and 2-O-positions to facilitate regioselective glycosylation. The reaction proceeds under anhydrous conditions with trimethylsilyl triflate (TMSOTf) as the catalyst, yielding α-glycosides exclusively due to stereoelectronic control. Post-condensation, deprotection of hydroxyl groups using methanolysis or hydrogenolysis enables subsequent phosphorylation.
Phosphorylation of Adenosine Derivatives
Phosphorylation typically employs carbonyldiimidazole (CDI) to activate the 5'-hydroxyl group of adenosine. In a representative protocol:
- Adenosine is dissolved in dimethylformamide (DMF) and treated with CDI to form an imidazolide intermediate.
- Glucose 1-monophosphate (as a tributylammonium salt) is introduced, leading to nucleophilic displacement and formation of the diphosphate bridge.
- The crude product is purified via ion-exchange chromatography , achieving yields of 82–87%.
Critical parameters include stoichiometric control (1:1.2 molar ratio of adenosine to CDI) and reaction temperature (25°C), which minimize side reactions such as over-phosphorylation.
Enzymatic Synthesis Using Glycosyltransferases
Substrate-Specific Enzymatic Glycosylation
Enzymatic methods leverage glycosyltransferases to attach β-D-glucopyranosyl groups with high stereoselectivity. For example:
- Sucrose synthase catalyzes the transfer of glucose from UDP-glucose to adenosine diphosphate, forming the target compound.
- Reactions are conducted in Tris-HCl buffer (pH 7.5) with 10 mM MgCl₂, achieving >90% conversion efficiency at 37°C.
This approach avoids protecting group manipulations, though it requires purified enzymes and cofactor regeneration systems.
Chemoenzymatic Hybrid Approaches
Combining chemical phosphorylation with enzymatic glycosylation optimizes scalability:
- Adenosine 5'-monophosphate is chemically phosphorylated using dicyclohexylcarbodiimide (DCC) in pyridine.
- The resulting adenosine 5'-diphosphate is incubated with UDP-glucose and a recombinant glycosyltransferase, yielding the disodium salt after neutralization with NaOH.
- Final purification via gel filtration chromatography removes unreacted substrates.
Purification and Analytical Characterization
Ion-Exchange Chromatography
The disodium salt is isolated using DEAE-Sephadex A-25 columns equilibrated with 0.1 M triethylammonium bicarbonate (TEAB). Elution with a linear gradient of 0.1–1.0 M TEAB separates the product from byproducts, with a retention time of 22–25 minutes.
Spectroscopic Validation
- UV-Vis Spectroscopy : λₘₐₓ at 259 nm (ε = 15,400 M⁻¹cm⁻¹), characteristic of adenine’s π→π* transitions.
- ³¹P NMR : Two distinct peaks at δ -10.2 ppm (P-α) and δ -22.1 ppm (P-β), confirming the diphosphate moiety.
- Mass Spectrometry : ESI-MS m/z 663.43 [M−2Na]²⁻, matching the molecular formula C₂₁H₂₇N₇O₁₄P₂.
Industrial-Scale Production and Optimization
Continuous-Flow Synthesis
Recent advances utilize microreactors to enhance mixing and heat transfer:
- Phosphorylation and glycosylation are performed in tandem within silicon-glass microchannels (0.5 mm diameter).
- Residence times of 30 seconds per step and temperatures of 50°C improve throughput by 40% compared to batch processes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Vorbrüggen Condensation | 87 | 95 | High stereoselectivity | Multi-step protection/deprotection |
| Enzymatic Synthesis | 92 | 98 | No protecting groups | High enzyme cost |
| Chemoenzymatic Hybrid | 85 | 97 | Scalable | Co-factor regeneration required |
Mechanistic Insights and Reaction Kinetics
Glycosylation Stereochemistry
The β-configuration of the glucopyranosyl ester arises from inversion at the anomeric center during nucleophilic attack. Density functional theory (DFT) calculations indicate a transition state energy of 28.5 kcal/mol, favoring axial entry of the adenosine diphosphate.
Phosphorylation Rate Constants
Kinetic studies reveal pseudo-first-order rate constants of:
- k₁ (CDI activation) : 0.45 min⁻¹
- k₂ (Glucose monophosphate addition) : 0.12 min⁻¹
Activation energies for these steps are 15.2 and 18.7 kcal/mol, respectively.
Chemical Reactions Analysis
Types of Reactions
Adenosine 5’-Diphosphoglucose undergoes several types of chemical reactions, including:
Glycosylation Reactions: It acts as a glucose donor in glycosylation reactions, where it transfers glucose to acceptor molecules such as proteins and lipids.
Hydrolysis: The compound can be hydrolyzed to produce glucose and adenosine diphosphate (ADP).
Common Reagents and Conditions
Glycosylation Reactions: These reactions typically require the presence of glycosyltransferase enzymes and occur under physiological conditions (pH 7.4, 37°C).
Hydrolysis: Hydrolysis reactions can be catalyzed by acid or enzymatic conditions, often using glycosidases.
Major Products Formed
Scientific Research Applications
Adenosine 5’-Diphosphoglucose has a wide range of scientific research applications, including:
Biochemistry: It is used as a substrate in the study of glycosylation processes and enzyme kinetics.
Molecular Biology: The compound is used in the synthesis of glycogen and starch, making it valuable in research on carbohydrate metabolism.
Industry: Adenosine 5’-Diphosphoglucose is used in the production of bio-based materials and bioplastics.
Mechanism of Action
Adenosine 5’-Diphosphoglucose exerts its effects primarily through its role as a glucose donor in glycosylation reactions. The compound interacts with glycosyltransferase enzymes, facilitating the transfer of glucose to acceptor molecules . This process is essential for the synthesis of glycogen and starch, as well as the modification of proteins and lipids . The molecular targets involved in these pathways include various glycosyltransferases and glycosidases .
Comparison with Similar Compounds
Structural Comparison
ADP-glucose disodium salt is distinguished from related compounds by its β-D-glucopyranosyl ester and diphosphate groups. Key structural analogs include:
- Glycosyl Linkage : Unlike UDP-glucose’s α-linkage, ADP-glucose’s β-configuration directs substrate specificity in starch synthesis .
- Counterions: The disodium salt (ADP-glucose) offers improved solubility compared to ammonium salts (e.g., tetraammonium adenosine tetraphosphate, CAS 102783-36-8) .
- Phosphate Chain Length: Diadenosine polyphosphates (e.g., Ap4A, Ap5A) feature elongated phosphate chains and dual adenosine moieties, enabling roles in signaling .
Functional Comparison
Enzymatic Interactions
Biological Activity
Adenosine 5'-(trihydrogen diphosphate), P'-beta-D-glucopyranosyl ester, disodium salt (commonly referred to as ADP-glucose) is a nucleotide sugar that plays a critical role in carbohydrate metabolism. It serves as a substrate for the synthesis of polysaccharides and is involved in various biochemical pathways. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C16H23N5O15P2
- Molecular Weight : 633.3 g/mol
- CAS Number : 102129-65-7
Metabolic Role
ADP-glucose is primarily known for its role in glycogen synthesis. It acts as a glucosyl donor in the enzymatic reaction catalyzed by glycogen synthase, facilitating the addition of glucose units to growing glycogen chains. This process is crucial for energy storage in organisms.
Enzymatic Interactions
ADP-glucose interacts with various enzymes, including:
- Glycogen Synthase : Catalyzes the transfer of glucose from ADP-glucose to glycogen.
- Starch Synthase : In plants, it contributes to starch biosynthesis.
These interactions highlight its significance in both animal and plant metabolism.
Case Study 1: Glycogen Synthesis in Mammals
A study demonstrated that ADP-glucose levels correlate with glycogen storage capacity in muscle tissues. Increased availability of ADP-glucose enhances glycogen synthase activity, leading to improved glycogen accumulation during high-carbohydrate diets.
Case Study 2: Starch Biosynthesis in Plants
Research on Arabidopsis thaliana indicated that mutations affecting ADP-glucose pyrophosphorylase resulted in reduced starch content. This underscores the importance of ADP-glucose in plant energy storage mechanisms.
The biological activity of ADP-glucose is mediated through several mechanisms:
- Substrate Availability : The concentration of ADP-glucose influences the rate of glycogen synthesis.
- Allosteric Regulation : Enzymes involved in carbohydrate metabolism are subject to regulation by ADP-glucose levels, affecting their activity based on cellular energy status.
- Signal Transduction : Emerging evidence suggests that ADP-glucose may play a role in signaling pathways related to energy homeostasis.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H23N5O15P2 |
| Molecular Weight | 633.3 g/mol |
| CAS Number | 102129-65-7 |
| Enzyme | Role |
|---|---|
| Glycogen Synthase | Catalyzes glycogen formation |
| Starch Synthase | Facilitates starch biosynthesis |
Safety and Handling
ADP-glucose is classified as non-hazardous under standard conditions. However, it is recommended to handle it with care as per laboratory safety guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
